Cas no 90297-52-2 (6H-Benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one,13-ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(methoxymethyl)-8,10,13-trimethyl-7,10-bis(1-methylethyl)-,(4S,7S,10R,13R)- (9CI))
![6H-Benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one,13-ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(methoxymethyl)-8,10,13-trimethyl-7,10-bis(1-methylethyl)-,(4S,7S,10R,13R)- (9CI) structure](https://de.kuujia.com/scimg/cas/90297-52-2x500.png)
90297-52-2 structure
Produktname:6H-Benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one,13-ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(methoxymethyl)-8,10,13-trimethyl-7,10-bis(1-methylethyl)-,(4S,7S,10R,13R)- (9CI)
6H-Benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one,13-ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(methoxymethyl)-8,10,13-trimethyl-7,10-bis(1-methylethyl)-,(4S,7S,10R,13R)- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 6H-Benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one,13-ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(methoxymethyl)-8,10,13-trimethyl-7,10-bis(1-methylethyl)-,(4S,7S,10R,13R)- (9CI)
- 6H-Benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one,13-ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(methoxymethyl)-8,10,13-trimeth
- olivoretin
- Olivoretin A
- 6H-Benzo(g)(1,4)diazonino(7,6,5-cd)indol-6-one, 13-ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(methoxymethyl)-8,10,13-trimethyl-7,10-bis(1-methylethyl)-, (4S-(4R*,7R*,10S*,13S*))-
- CHEBI:226710
- DTXSID00238083
- 90297-52-2
- (6S,9S,14R,17R)-17-ethenyl-6-(methoxymethyl)-10,14,17-trimethyl-9,14-di(propan-2-yl)-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one
- Olivoretine A
- Olivoretin B
-
- Inchi: InChI=1S/C29H43N3O2/c1-10-28(6)11-12-29(7,18(4)5)21-14-22-23-19(15-30-25(23)24(21)28)13-20(16-34-9)31-27(33)26(17(2)3)32(22)8/h10,14-15,17-18,20,26,30H,1,11-13,16H2,2-9H3,(H,31,33)/t20-,26-,28-,29+/m0/s1
- InChI-Schlüssel: HQINLFPKZPQGGD-ZVYOULDASA-N
- Lächelt: CC(C)C1C(=O)NC(CC2=CNC3=C4C(=CC(=C23)N1C)C(CCC4(C)C=C)(C)C(C)C)COC
Berechnete Eigenschaften
- Genaue Masse: 465.336
- Monoisotopenmasse: 465.336
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 34
- Anzahl drehbarer Bindungen: 5
- Komplexität: 769
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7
- Topologische Polaroberfläche: 57.4Ų
Experimentelle Eigenschaften
- Dichte: 1.057
- Siedepunkt: 646.3°Cat760mmHg
- Flammpunkt: 344.6°C
- Brechungsindex: 1.561
6H-Benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one,13-ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(methoxymethyl)-8,10,13-trimethyl-7,10-bis(1-methylethyl)-,(4S,7S,10R,13R)- (9CI) Verwandte Literatur
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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2. Book reviews
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
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4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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